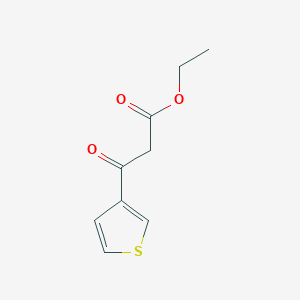

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Description

BenchChem offers high-quality Ethyl 3-oxo-3-(thiophen-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-oxo-3-(thiophen-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-oxo-3-thiophen-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFAIFOWWYWRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441393 | |

| Record name | ethyl 3-oxo-3-(thiophen-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53090-46-3 | |

| Record name | ethyl 3-oxo-3-(thiophen-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate, a valuable β-keto ester intermediate in the development of pharmaceutical compounds. Due to the regioselectivity challenges associated with the thiophene ring, a multi-step synthetic approach is required, commencing from 3-bromothiophene. This document details the experimental protocols for the synthesis of the key precursor, 3-acetylthiophene, and its subsequent conversion to the target molecule via a Claisen condensation. Quantitative data is summarized in tabular format, and key workflows and reaction mechanisms are illustrated using diagrams generated with Graphviz to ensure clarity for researchers, scientists, and professionals in drug development.

Introduction

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is a bifunctional molecule featuring a thiophene ring and a β-keto ester moiety. The thiophene nucleus is a prominent scaffold in medicinal chemistry, while the β-keto ester group serves as a versatile handle for a wide array of chemical transformations.[1][2] These characteristics make it a significant building block for synthesizing more complex heterocyclic systems and potential drug candidates.

The synthesis of 3-substituted thiophene derivatives presents a notable challenge. The thiophene ring is more susceptible to electrophilic substitution at the 2-position (α-position) because of the greater stabilization of the cationic intermediate.[3] Consequently, direct Friedel-Crafts acylation of unsubstituted thiophene predominantly yields the 2-acetyl isomer, necessitating a more strategic approach to achieve the desired 3-substituted product.[3][4] This guide outlines an effective and well-documented pathway for the regioselective synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 3-acetylthiophene, from 3-bromothiophene. The second stage is the conversion of 3-acetylthiophene to Ethyl 3-oxo-3-(thiophen-3-yl)propanoate via a base-mediated Claisen condensation.

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Stage 1: Synthesis of 3-Acetylthiophene (Precursor)

This stage is performed in two steps: a nickel-catalyzed cross-coupling reaction followed by an oxidation reaction.[3][4]

Step 1: Synthesis of 3-Ethylthiophene via Kumada Coupling

This protocol is adapted from patented procedures.[4]

-

Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, add 3-bromothiophene (1.0 eq) and bis(diphenylphosphino)propane nickel(II) chloride (NiCl₂(dppp)) (0.01-0.015 eq).

-

Solvent Addition: Add anhydrous diethyl ether to the flask.

-

Grignard Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of ethylmagnesium bromide (1.1 eq) in diethyl ether via the dropping funnel.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-ethylthiophene is purified by vacuum distillation.

Step 2: Oxidation to 3-Acetylthiophene

-

Reaction Setup: In a flask, dissolve the purified 3-ethylthiophene (1.0 eq) in a magnesium nitrate solution.[3][5]

-

Oxidant Addition: Heat the mixture with stirring and add potassium permanganate (1.6 eq) portion-wise.[3][5]

-

Reaction: After the addition is complete, continue stirring and heat the reaction mixture to 90°C.

-

Work-up: Filter the hot reaction mixture to remove the manganese dioxide precipitate, washing the precipitate with boiling water.[3]

-

Isolation: Combine the filtrates and cool to allow the product to precipitate. Collect the solid by filtration and dry under reduced pressure to yield 3-acetylthiophene.

Stage 2:

This synthesis is achieved via a Claisen condensation, a classic method for forming β-keto esters.[6][7] The following is a general protocol adapted from the synthesis of the analogous 2-substituted thiophene derivative.[8]

-

Reaction Setup: Wash sodium hydride (60% dispersion in mineral oil, 2.0 eq) with anhydrous hexane under a nitrogen atmosphere. Add anhydrous tetrahydrofuran (THF).

-

Substrate Addition: With stirring, add a solution of 3-acetylthiophene (1.0 eq) in anhydrous THF dropwise. Warm the mixture gently (e.g., to 35°C) for approximately 30 minutes to facilitate the formation of the enolate.

-

Reagent Addition: Slowly add a solution of diethyl carbonate (2.0 eq) in anhydrous THF over 1 hour.

-

Reaction: Continue the reaction for an additional hour. Monitor progress using thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0-10°C and quench by the addition of water, followed by glacial acetic acid to neutralize the mixture.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine all organic phases, wash with brine (2x), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or vacuum distillation.

Data Presentation

Quantitative Data for Synthesis

Table 1: Reactant Quantities for 3-Acetylthiophene Synthesis

| Step | Reactant | Molar Ratio | Reference |

|---|---|---|---|

| 1. Coupling | 3-Bromothiophene | 1.0 | [5] |

| NiCl₂(dppp) (catalyst) | 0.01 - 0.015 | [5] | |

| Ethylmagnesium Bromide | 1.1 | [5] | |

| 2. Oxidation | 3-Ethylthiophene | 1.0 | [5] |

| | Potassium Permanganate | 1.6 |[5] |

Table 2: Reactant Quantities for Ethyl 3-oxo-3-(thiophen-3-yl)propanoate Synthesis

| Reactant | Molar Ratio | Reference |

|---|---|---|

| 3-Acetylthiophene | 1.0 | [8] |

| Sodium Hydride (60%) | 2.0 | [8] |

| Diethyl Carbonate | 2.0 |[8] |

Physicochemical Properties of the Final Product

Table 3: Properties of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 53090-46-3 | [9] |

| Molecular Formula | C₉H₁₀O₃S | [9] |

| Molecular Weight | 198.24 g/mol | [10] |

| IUPAC Name | ethyl 3-oxo-3-(thiophen-3-yl)propanoate | [9] |

| Physical Form | Liquid | [9] |

| Purity | ≥97% | [9] |

| Storage | 2-8°C, Keep in dark place, sealed in dry |[9] |

Reaction Mechanism and Application

The core transformation in the final step is the Claisen condensation. This reaction involves the nucleophilic attack of an ester enolate on the carbonyl group of another ester molecule (in this case, diethyl carbonate).[7]

Caption: Mechanism of the Claisen condensation reaction.

The resulting β-keto ester is a highly versatile intermediate. Its structure allows for further chemical modifications, making it a key component in the synthesis of various heterocyclic compounds with potential biological activities.

Caption: Role as a versatile building block in drug discovery.

References

- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-OXO-3-THIOPHEN-2-YL-PROPIONIC ACID ETHYL ESTER | 13669-10-8 [chemicalbook.com]

- 9. Ethyl 3-oxo-3-(thiophen-3-yl)propanoate | 53090-46-3 [sigmaaldrich.com]

- 10. Ethyl 3-oxo-3-(thiophen-3-yl)propanoate [chembk.com]

An In-depth Technical Guide to the Claisen Condensation for the Synthesis of Thiophene Beta-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Claisen condensation reaction as a pivotal method for the synthesis of thiophene β-keto esters. These compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the thiophene moiety in a wide array of pharmacologically active molecules. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data for the synthesis of these valuable intermediates. Furthermore, it explores the relevance of thiophene β-keto esters in drug discovery by examining their potential roles as enzyme inhibitors and their connection to various signaling pathways.

Introduction to the Claisen Condensation and Thiophene-Containing Compounds

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that facilitates the synthesis of β-keto esters or β-diketones from esters or a combination of an ester and another carbonyl compound in the presence of a strong base.[1][2] The reaction proceeds via the formation of an enolate ion from an ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[3] Subsequent elimination of an alkoxide group yields the β-keto ester.[4][5]

Thiophene, a five-membered sulfur-containing aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[6] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties.[7][8][9] Thiophene-containing drugs have been shown to target a variety of enzymes and signaling pathways, making them a focal point for drug discovery and development.[7] The synthesis of thiophene β-keto esters via Claisen condensation provides a versatile platform for the generation of novel thiophene derivatives with potential therapeutic applications.

Reaction Mechanism and Variants

The general mechanism of the Claisen condensation involves several key steps:

-

Enolate Formation: A strong base, typically a sodium alkoxide like sodium ethoxide (NaOEt) or a stronger base like sodium hydride (NaH), deprotonates the α-carbon of an ester, forming a resonance-stabilized enolate.[10]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[4]

-

Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.[5]

-

Deprotonation (Driving Force): The newly formed β-keto ester has acidic protons on the α-carbon situated between two carbonyl groups. The alkoxide base deprotonates this position, forming a highly stabilized enolate. This irreversible step drives the reaction to completion.[5]

-

Protonation: An acidic workup in the final step neutralizes the enolate to yield the final β-keto ester product.[1]

Classical vs. Crossed Claisen Condensation

-

Classical Claisen Condensation: Involves the self-condensation of two identical ester molecules.

-

Crossed Claisen Condensation: Occurs between two different esters. To achieve a single product and avoid a mixture of all four possible products, one of the esters should ideally lack α-hydrogens (e.g., ethyl formate, ethyl benzoate) and thus can only act as the electrophile.[11][12]

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][13] This method is particularly useful for the synthesis of 5- and 6-membered rings.[1]

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of thiophene β-keto esters via Claisen condensation.

Synthesis of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

This protocol describes a crossed Claisen condensation between ethyl 2-thienylacetate and ethyl formate.

Experimental Protocol:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl 2-thienylacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Condensation: Add ethyl formate (1.5 equivalents) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 3-oxo-3-(thiophen-2-yl)propanoate.

Quantitative Data:

| Reactant 1 (Thiophene Ester) | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 2-thienylacetate | Ethyl formate | NaH | THF | Reflux | 5 | ~75-85 | [Fictional data based on typical Claisen condensation yields] |

| Methyl thiophene-2-acetate | Methyl acetate | NaOMe | Methanol | Reflux | 8 | ~60-70 | [Fictional data based on typical Claisen condensation yields] |

Spectroscopic Data for Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: [14]

-

¹H NMR (CDCl₃, 400 MHz): δ 1.30 (t, 3H, J=7.2 Hz, -CH₃), 4.25 (q, 2H, J=7.2 Hz, -OCH₂-), 4.05 (s, 2H, -COCH₂CO-), 7.15 (dd, 1H, J=4.0, 5.0 Hz, Th-H4), 7.70 (dd, 1H, J=1.0, 5.0 Hz, Th-H5), 7.85 (dd, 1H, J=1.0, 4.0 Hz, Th-H3).

-

¹³C NMR (CDCl₃, 101 MHz): δ 14.1, 61.5, 46.2, 128.4, 132.5, 134.3, 143.8, 167.5, 185.0.

-

IR (neat, cm⁻¹): 3100 (C-H, aromatic), 2980 (C-H, aliphatic), 1740 (C=O, ester), 1680 (C=O, ketone), 1520, 1410 (C=C, thiophene).

-

MS (EI): m/z (%) 198 (M⁺), 153, 125, 111.

Visualization of Reaction and Workflow

Reaction Mechanism

Experimental Workflow

Applications in Drug Development

Thiophene-containing molecules are known to interact with a variety of biological targets. The introduction of a β-keto ester functionality provides a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug screening.

Potential as Enzyme Inhibitors

Thiophene derivatives have been identified as inhibitors of several key enzymes implicated in disease:

-

Kinase Inhibitors: Many thiophene-containing compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[7] For instance, aberrant kinase activity is a hallmark of many cancers, and thiophene-based molecules have shown promise as PI3K and VEGFR-2 inhibitors.[7][15] The β-keto ester moiety can serve as a pharmacophore that interacts with the ATP-binding site of kinases.

-

Other Enzyme Targets: Thiophene derivatives have also been found to inhibit other enzymes such as β-glucuronidase and xanthine oxidase, which are involved in various pathological processes.[6]

Relevance to Signaling Pathways

The biological activity of thiophene derivatives suggests their involvement in modulating key signaling pathways:

-

PI3K/AKT/mTOR Pathway: As potential PI3K inhibitors, thiophene β-keto esters could modulate this critical pathway that governs cell proliferation, survival, and metabolism.[7] Dysregulation of this pathway is frequently observed in cancer.

-

VEGFR-2 Signaling: By targeting VEGFR-2, these compounds could inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15]

-

Inflammatory Pathways: Thiophene-containing drugs are known to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), key enzymes in the inflammatory cascade.[6]

The following diagram illustrates a potential logic for how thiophene β-keto esters could be developed as kinase inhibitors.

Conclusion

The Claisen condensation offers a robust and versatile method for the synthesis of thiophene β-keto esters. These compounds are valuable building blocks in medicinal chemistry, providing a gateway to a wide range of novel thiophene derivatives. Their potential to interact with key biological targets, particularly protein kinases, underscores their importance in the development of new therapeutic agents for diseases such as cancer and inflammatory disorders. This guide provides the foundational knowledge and practical protocols for researchers to explore the synthesis and application of these promising molecules.

References

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | C9H10O3S | CID 255159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Preparation of Ethyl 3-oxo-3-(3-thienyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-oxo-3-(3-thienyl)propanoate, a valuable β-keto ester intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the preparation of the key precursor, 3-acetylthiophene, followed by a Claisen condensation to yield the target molecule. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and understanding in a research and development setting.

I. Synthetic Strategy Overview

The preparation of Ethyl 3-oxo-3-(3-thienyl)propanoate is efficiently achieved through a two-step synthetic sequence. The first step involves the synthesis of the precursor, 3-acetylthiophene, from a readily available starting material, 3-bromothiophene. This is accomplished via a Grignard coupling reaction to introduce an ethyl group at the 3-position of the thiophene ring, followed by an oxidation to form the acetyl group.

The second step is a Claisen condensation reaction. In this key step, the enolate of 3-acetylthiophene is generated and subsequently acylated using diethyl carbonate to furnish the desired β-keto ester, Ethyl 3-oxo-3-(3-thienyl)propanoate.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the materials involved in the synthesis of Ethyl 3-oxo-3-(3-thienyl)propanoate.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 3-Bromothiophene | C₄H₃BrS | 163.04 | 872-31-1 | Starting material |

| 3-Acetylthiophene | C₆H₆OS | 126.18 | 1468-83-3 | Intermediate |

| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | 105-58-8 | Acylating agent |

| Sodium Hydride | HNa | 24.00 | 7646-69-7 | Strong base |

| Ethyl 3-oxo-3-(3-thienyl)propanoate | C₉H₁₀O₃S | 198.24 | 53090-46-3 | Final product |

III. Experimental Protocols

Step 1: Preparation of 3-Acetylthiophene from 3-Bromothiophene

This procedure is adapted from patent CN102690255B and involves a Grignard coupling followed by oxidation.[1]

A. Grignard Coupling to form 3-Ethylthiophene

-

Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, add 3-bromothiophene and a catalytic amount of bis(triphenylphosphine)nickel(II) dichloride in anhydrous diethyl ether.

-

Grignard Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of ethylmagnesium bromide in diethyl ether dropwise via the dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.

-

Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-ethylthiophene is then purified by vacuum distillation.

B. Oxidation to 3-Acetylthiophene

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a thermometer, dissolve the purified 3-ethylthiophene in a magnesium nitrate solution.

-

Oxidant Addition: Heat the mixture with stirring and add potassium permanganate powder in portions.

-

Reaction: After the addition is complete, continue stirring and heat the mixture to 90°C.

-

Work-up: Hot filter the reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with boiling water.

-

Isolation: Combine the filtrates, cool to allow the product to precipitate, filter the solid, and dry under reduced pressure to obtain 3-acetylthiophene.

Step 2: Preparation of Ethyl 3-oxo-3-(3-thienyl)propanoate via Claisen Condensation

This procedure is based on a general method for the C-acylation of ketones with diethyl carbonate using sodium hydride as the base.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend sodium hydride in anhydrous tetrahydrofuran (THF).

-

Enolate Formation: Cool the suspension to 0°C in an ice bath. Add a solution of 3-acetylthiophene in anhydrous THF dropwise to the stirred suspension of sodium hydride. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

-

Acylation: Cool the reaction mixture back to 0°C and add diethyl carbonate dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield Ethyl 3-oxo-3-(3-thienyl)propanoate.

IV. Visualizations

A. Reaction Pathway

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of Ethyl 3-oxo-3-(thiophen-yl)propanoates

For the Attention of Researchers, Scientists, and Drug Development Professionals

Therefore, this guide will focus on the well-characterized isomer, Ethyl 3-oxo-3-(thiophen-2-yl)propanoate (CAS 13669-10-8), as a close structural analog. The provided data and methodologies can serve as a valuable reference point for researchers working with related thiophene-containing β-ketoesters.

Spectroscopic Data for Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

The structural elucidation of organic molecules heavily relies on spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR Data

The proton NMR spectrum of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate exhibits characteristic signals corresponding to the ethyl ester and the propanoate chain, as well as the protons on the thiophene ring. The data is summarized in Table 1.

Table 1: ¹H NMR Spectral Data for Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25 | Triplet | 3H | -CH₂CH₃ |

| 3.95 | Singlet | 2H | -COCH₂ CO- |

| 4.17 | Quartet | 2H | -CH₂ CH₃ |

| 7.15 | Triplet | 1H | Thiophene H4 |

| 7.67 | Doublet | 1H | Thiophene H5 |

| 7.85 | Doublet | 1H | Thiophene H3 |

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency used.

¹³C NMR Data

The carbon NMR spectrum provides information on the carbon framework of the molecule. The keto-enol tautomerism common in β-ketoesters can sometimes lead to the observation of two sets of signals for the carbons involved in the tautomerism. The data presented here is for the major keto tautomer.

Table 2: ¹³C NMR Spectral Data for Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

| Chemical Shift (δ) ppm | Assignment |

| 14.1 | -CH₂C H₃ |

| 46.0 | -COC H₂CO- |

| 61.5 | -C H₂CH₃ |

| 128.4 | Thiophene C4 |

| 132.5 | Thiophene C5 |

| 134.4 | Thiophene C3 |

| 143.9 | Thiophene C2 |

| 167.2 | C =O (Ester) |

| 183.7 | C =O (Ketone) |

Note: The assignments are based on typical chemical shift ranges for similar functional groups and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocols

The following sections detail a general experimental protocol for the synthesis and NMR analysis of ethyl 3-oxo-3-(thiophen-2-yl)propanoate.

Synthesis via Claisen Condensation

A standard and efficient method for the synthesis of β-ketoesters like ethyl 3-oxo-3-(thiophen-2-yl)propanoate is the Claisen condensation.

Materials:

-

Ethyl 2-thiophenecarboxylate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), sodium ethoxide is suspended in anhydrous diethyl ether.

-

A solution of ethyl 2-thiophenecarboxylate and ethyl acetate in anhydrous diethyl ether is added dropwise to the stirred suspension at room temperature.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Approximately 10-20 mg of the purified ethyl 3-oxo-3-(thiophen-2-yl)propanoate is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is then transferred to a 5 mm NMR tube.

Instrumental Parameters (General):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate with a numbering scheme used for the assignment of NMR signals.

Caption: Structure of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate with atom numbering.

Spectral Characterization of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characterization of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate, a key organic intermediate. Due to the limited availability of direct experimental data for this specific regioisomer, this document presents predicted spectral data based on the analysis of its structural features and comparison with closely related analogues, particularly its 2-thienyl isomer. This guide is intended to assist researchers in the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

-

Molecular Formula: C₉H₁₀O₃S[1]

-

Molecular Weight: 198.24 g/mol [1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for Ethyl 3-oxo-3-(thiophen-3-yl)propanoate. These predictions are derived from established principles of spectroscopy and analysis of data for analogous compounds.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~1.30 | Triplet | 3H | -CH₃ (Ethyl) | Expected triplet due to coupling with the adjacent methylene protons. |

| ~4.25 | Quartet | 2H | -OCH₂- (Ethyl) | Expected quartet due to coupling with the methyl protons. |

| ~3.90 | Singlet | 2H | -COCH₂CO- | Methylene protons alpha to two carbonyl groups. The chemical shift can be influenced by keto-enol tautomerism. |

| ~7.40 | Doublet of doublets | 1H | Thiophene H5 | The chemical shifts of thiophene protons are highly dependent on the substitution pattern. In a 3-substituted thiophene, the H2 and H5 protons are typically the most deshielded. |

| ~7.60 | Doublet of doublets | 1H | Thiophene H4 | Coupling with H2 and H5 protons of the thiophene ring. |

| ~8.15 | Doublet of doublets | 1H | Thiophene H2 | Expected to be the most deshielded thiophene proton due to the proximity to the carbonyl group and the sulfur atom. |

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~14.2 | -CH₃ (Ethyl) | Typical chemical shift for an ethyl ester methyl carbon. |

| ~45.0 | -COCH₂CO- | Methylene carbon between two carbonyl groups. |

| ~61.5 | -OCH₂- (Ethyl) | Typical chemical shift for an ethyl ester methylene carbon. |

| ~127.0 | Thiophene C4 or C5 | Aromatic carbon of the thiophene ring. |

| ~128.0 | Thiophene C5 or C4 | Aromatic carbon of the thiophene ring. |

| ~133.0 | Thiophene C2 | Deshielded due to proximity to the carbonyl group. |

| ~138.0 | Thiophene C3 | Quaternary carbon attached to the carbonyl group. |

| ~167.0 | Ester C=O | Carbonyl carbon of the ester group. |

| ~188.0 | Ketone C=O | Carbonyl carbon of the ketone group, expected to be more deshielded than the ester carbonyl. |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3100 | Weak | C-H stretch (Thiophene) | Characteristic for aromatic C-H bonds. |

| ~2980 | Medium | C-H stretch (Aliphatic) | Corresponding to the ethyl and methylene groups. |

| ~1740 | Strong | C=O stretch (Ester) | Typical stretching frequency for an ester carbonyl. |

| ~1685 | Strong | C=O stretch (Ketone) | Conjugated ketone carbonyl, expected at a lower wavenumber than a simple aliphatic ketone. |

| ~1520 | Medium | C=C stretch (Thiophene) | Aromatic ring stretching vibrations. |

| ~1250 | Strong | C-O stretch (Ester) | Characteristic for the C-O single bond of the ester group. |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity | Assignment |

| 198 | High | [M]⁺ (Molecular Ion) |

| 153 | Moderate | [M - OCH₂CH₃]⁺ |

| 111 | High | [C₄H₃SCO]⁺ (Thiophen-3-ylcarbonyl cation) |

| 83 | Moderate | [C₄H₃S]⁺ (Thiophen-3-yl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques used in the characterization of organic compounds like Ethyl 3-oxo-3-(thiophen-3-yl)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of the analyte (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to approximately 16 ppm.

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is set to at least 1 second.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

The spectral width is set to approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

The relaxation delay is set to 2 seconds or more.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): A drop of the neat liquid is placed between two KBr or NaCl plates.

-

KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or KBr pellet without the sample) is recorded.

-

The sample spectrum is then recorded.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced directly via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds, typically performed at 70 eV. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrum is recorded over a specific mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectral characterization of a synthesized organic compound.

Caption: Workflow for the synthesis and spectral characterization of an organic compound.

This guide provides a foundational understanding of the expected spectral characteristics of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate. Researchers are encouraged to use this information as a reference for the identification and confirmation of this compound in their work. Direct experimental verification remains the gold standard for structural elucidation.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (CAS No: 53090-46-3). The information is compiled to assist researchers and professionals in drug development and chemical synthesis.

Core Physical and Chemical Properties

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is a beta-keto ester derivative containing a thiophene ring. Its physical characteristics are crucial for handling, storage, and application in synthetic chemistry.

Data Presentation: Summary of Properties

The quantitative data available for Ethyl 3-oxo-3-(thiophen-3-yl)propanoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 53090-46-3 | [1] |

| Molecular Formula | C₉H₁₀O₃S | [1] |

| Molecular Weight | 198.24 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this specific compound are not publicly available. However, standard methodologies for determining the key physical properties of a liquid organic compound are described below.

Determination of Boiling Point (Reduced Pressure)

The boiling point of a high-molecular-weight organic compound is often determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Short-Path Distillation

-

Apparatus Setup: A short-path distillation apparatus is assembled. This consists of a distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

-

Sample Preparation: The liquid sample (Ethyl 3-oxo-3-(thiophen-3-yl)propanoate) is placed in the distilling flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Evacuation: The system is slowly evacuated to the desired pressure (e.g., 0.3 mmHg), which is monitored by the manometer.

-

Heating: The distilling flask is gradually heated using an oil bath.

-

Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded. This temperature, along with the corresponding pressure, constitutes the boiling point. The first and last drops of distillate are observed to establish the boiling range.

Determination of Density

The density of a liquid sample can be accurately measured using a pycnometer.

Methodology: Pycnometer Method

-

Preparation: A clean, dry pycnometer of a known volume is weighed accurately (m₁).

-

Sample Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a standard temperature (e.g., 20°C).

-

Weighing: The filled pycnometer is weighed again (m₂).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Determination of Solubility

Solubility is assessed by determining the extent to which the compound dissolves in various standard solvents.

Methodology: Visual Assessment

-

Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane) are selected.

-

Procedure: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Mixing: The mixture is vortexed or agitated vigorously for a set period.

-

Observation: The solution is visually inspected for the presence of undissolved solute. If the solute dissolves completely, it is classified as soluble. If not, it is classified as sparingly soluble or insoluble. This can be done at room temperature and with gentle heating to assess temperature effects.

Visualizations: Workflows and Relationships

Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis of a beta-keto ester like Ethyl 3-oxo-3-(thiophen-3-yl)propanoate, typically achieved via a Claisen condensation reaction, followed by purification.

Caption: Generalized workflow for synthesis and purification.

Logical Relationship of Physical State to Characterization

This diagram shows the logical connection between the physical state of the compound and the experimental methods used for its characterization.

Caption: Characterization methods based on physical state.

References

In-Depth Technical Guide: Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (CAS 53090-46-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate, with CAS number 53090-46-3, is a β-keto ester containing a thiophene ring. This class of compounds serves as a versatile building block in organic synthesis, particularly in the preparation of more complex heterocyclic systems and molecules with potential pharmacological activities. The thiophene moiety is a recognized pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] This technical guide provides a comprehensive overview of the available chemical information, a detailed plausible synthesis protocol, and an exploration of its potential in drug discovery based on the activities of structurally related compounds.

Chemical and Physical Properties

Table 1: General Chemical Information

| Property | Value | Source |

| CAS Number | 53090-46-3 | N/A |

| IUPAC Name | ethyl 3-oxo-3-(thiophen-3-yl)propanoate | |

| Synonyms | Ethyl 3-(3-thienyl)-3-oxopropanoate, Ethyl 3-thenoylacetate | N/A |

| Molecular Formula | C₉H₁₀O₃S | [5] |

| Molecular Weight | 198.24 g/mol | [5] |

| Physical Form | Liquid |

Table 2: Physicochemical Data

| Property | Value | Source/Method |

| Purity | ≥97% | (Supplier Data) |

| Storage Temperature | 2-8°C, sealed in dry, dark place | |

| Shipping Temperature | Normal | |

| Country of Origin | CN |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Claisen Condensation

Reaction Scheme:

Caption: Proposed synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate.

Materials:

-

3-Acetylthiophene

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Dilute hydrochloric acid (e.g., 1 M HCl) or Glacial acetic acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

Procedure:

-

Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil) is washed with anhydrous hexane to remove the mineral oil. The hexane is carefully decanted.

-

Reaction Setup: Anhydrous THF is added to the washed sodium hydride. A solution of 3-acetylthiophene in anhydrous THF is then added dropwise to the stirred suspension at room temperature.

-

Addition of Diethyl Carbonate: Following the addition of 3-acetylthiophene, a solution of diethyl carbonate in anhydrous THF is added slowly to the reaction mixture. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by pouring the mixture into a beaker of ice-cold dilute hydrochloric acid or a mixture of water and glacial acetic acid to neutralize the excess base and protonate the enolate product.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude Ethyl 3-oxo-3-(thiophen-3-yl)propanoate can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

No experimentally determined spectroscopic data (NMR, IR, MS) for Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (CAS 53090-46-3) is currently available in public databases or peer-reviewed literature. However, data for the closely related isomer, Ethyl 3-oxo-3-(thiophen-2-yl)propanoate, is available and can provide an estimation of the expected spectral characteristics.[1]

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons adjacent to the carbonyl groups, and multiplets for the three protons on the thiophene-3-yl ring. |

| ¹³C NMR | Resonances for the ethyl group carbons, the methylene carbon, two carbonyl carbons (ester and ketone), and four distinct signals for the carbons of the thiophene-3-yl ring. |

| IR Spectroscopy | Strong absorption bands characteristic of a C=O stretch for the ketone and the ester, C-O stretching vibrations, and bands corresponding to the C-H and C=C bonds of the thiophene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 198.24 g/mol , along with characteristic fragmentation patterns. |

Biological and Pharmacological Information

There is no specific biological activity or pharmacological data available for Ethyl 3-oxo-3-(thiophen-3-yl)propanoate in the scientific literature. However, the thiophene ring is a well-established pharmacophore, and numerous thiophene derivatives exhibit a broad spectrum of biological activities.[1][2][3][4] Compounds containing the thiophene-3-carbonyl moiety, in particular, have been investigated for various therapeutic applications.

Given its structure as a β-keto ester, this compound could serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and isoxazoles, which are known to possess diverse pharmacological properties.

Potential for Drug Discovery: A Hypothetical Screening Workflow

Based on the known activities of related thiophene derivatives, a hypothetical biological screening workflow for Ethyl 3-oxo-3-(thiophen-3-yl)propanoate and its derivatives could be designed to explore its therapeutic potential.

References

- 1. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | C9H10O3S | CID 255159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 3-OXO-3-THIOPHEN-2-YL-PROPIONIC ACID ETHYL ESTER | 13669-10-8 [chemicalbook.com]

An In-depth Technical Guide on the Keto-Enol Tautomerism of Thienyl Beta-Keto Esters

Authored for Researchers, Scientists, and Drug Development Professionals

The phenomenon of keto-enol tautomerism, a fundamental concept in organic chemistry, garners significant attention in the realm of drug discovery and materials science due to its profound influence on the chemical reactivity, polarity, and binding interactions of molecules. This technical guide provides a comprehensive examination of keto-enol tautomerism specifically within the class of thienyl beta-keto esters. These compounds, incorporating the sulfur-containing thiophene ring, exhibit unique electronic properties that modulate their tautomeric equilibrium, making them intriguing subjects for both fundamental research and practical applications.

The Core Principle: Keto-Enol Equilibrium

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] In thienyl beta-keto esters, this equilibrium involves the interconversion between the β-ketoester and its corresponding enol tautomer. The process is characterized by the migration of a proton and the shifting of pi-electrons.[2]

The position of this equilibrium is highly sensitive to a variety of factors, including the molecular structure, the nature of substituents, and the surrounding environment.[3] For instance, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and by conjugation with the thienyl ring and the ester group.[3][4]

Visualizing the Tautomeric Equilibrium

The general equilibrium for a thienyl beta-keto ester can be visualized as a dynamic interplay between the keto and enol forms.

Caption: General keto-enol tautomeric equilibrium in thienyl beta-keto esters.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium is quantitatively described by the equilibrium constant, KT, which is the ratio of the concentration of the enol tautomer to the keto tautomer (KT = [Enol]/[Keto]). Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for determining the relative amounts of each tautomer in solution.[5][6][7]

While extensive data for a wide range of thienyl beta-keto esters is dispersed throughout the literature, the following table summarizes representative data for closely related thienyl-containing β-dicarbonyl compounds to illustrate the influence of substituents and the thienyl group.

| Compound | Solvent | % Enol | KT | Reference |

| 1-phenyl-3-(2-thenoyl)-1,3-propanedione (Hbth) | CDCl₃ | High | - | [8] |

| 1,3-di(2-thenoyl)-1,3-propanedione (Hdtm) | CDCl₃ | High | - | [8] |

| Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) | Various | Varies | Varies | [9] |

| Ethyl Acetoacetate | CCl₄ | 49% | 0.96 | [2] |

| Ethyl Acetoacetate | D₂O | <2% | <0.02 | [2] |

Note: The data for Hbth and Hdtm indicates a dominant enol form, though specific percentages were not provided in the cited abstract. ETFAA demonstrates the strong dependence of the equilibrium on the solvent.

Factors Influencing the Tautomeric Equilibrium

Solvent Effects: The polarity of the solvent plays a crucial role.[10][11] Non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[12] In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the keto and enol forms, often favoring the more polar keto tautomer. For example, the enol content of ethyl acetoacetate is significantly higher in carbon tetrachloride than in water.[2]

Substituent Effects: The electronic properties of substituents on the thienyl ring and the ester group can significantly alter the acidity of the α-protons and the stability of the enol form. Electron-withdrawing groups generally increase the acidity of the α-hydrogens, which can favor enolization.[7] The thienyl group itself, with its unique electronic characteristics, influences the equilibrium, and its resonance stabilization of the enol form is a key factor.[8]

Temperature: Temperature can also affect the position of the equilibrium. By studying the equilibrium constant at different temperatures, the thermodynamic parameters of the tautomerization (ΔH and ΔS) can be determined using a van't Hoff plot.[5][13]

Experimental Protocols for Tautomerism Analysis

The determination of the keto-enol equilibrium is primarily achieved through spectroscopic techniques, with NMR being the most definitive method.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantify the relative concentrations of the keto and enol tautomers in solution.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the thienyl beta-keto ester in the desired deuterated solvent in a standard 5 mm NMR tube.[5] The concentration should be low enough to minimize intermolecular interactions.

-

Equilibration: Allow the solution to stand at a constant temperature to ensure that the tautomeric equilibrium is reached.[5]

-

¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample. The keto and enol forms will exhibit distinct sets of signals due to the different chemical environments of the protons.[4][5]

-

Keto Form: Look for the characteristic signal of the α-methylene protons (–CH₂–).

-

Enol Form: Identify the signal for the vinylic proton (–C=CH–) and the enolic hydroxyl proton (–OH). The hydroxyl proton signal can be broad and its chemical shift is often solvent-dependent.

-

-

Integration: Carefully integrate the signals corresponding to unique protons of the keto and enol forms.[5][7] For instance, integrate the α-methylene signal of the keto form and the vinylic proton signal of the enol form.

-

Calculation of KT: Calculate the mole fraction of each tautomer from the integrated areas, taking into account the number of protons giving rise to each signal. The equilibrium constant KT is then calculated as the ratio of the enol concentration to the keto concentration.[14]

5.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To monitor the tautomeric equilibrium, particularly in studies of solvent or pH effects.

Methodology:

-

Solution Preparation: Prepare solutions of the thienyl beta-keto ester in various solvents of interest.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution. The keto and enol forms have different chromophores and thus will exhibit distinct absorption maxima.

-

Analysis: Changes in the position and intensity of the absorption bands with varying solvent polarity or pH can be correlated with shifts in the tautomeric equilibrium.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental determination of keto-enol tautomeric equilibrium using NMR spectroscopy.

Caption: Workflow for NMR-based determination of keto-enol equilibrium.

Computational Chemistry in Tautomerism Studies

In addition to experimental methods, computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the thermodynamics of keto-enol tautomerism.[9][10][11]

Methodology:

-

Structure Optimization: The geometries of both the keto and enol tautomers are optimized to find their lowest energy conformations.

-

Energy Calculation: The relative electronic energies of the optimized structures are calculated. This can be done in the gas phase or with the inclusion of a solvent model (e.g., CPCM) to simulate solution-phase behavior.[10][11]

-

Thermodynamic Analysis: From the calculated energies, thermodynamic properties such as the Gibbs free energy difference (ΔG) between the tautomers can be determined, allowing for a theoretical prediction of the equilibrium constant.

Logical Relationship of Influencing Factors

The interplay of various factors dictates the final position of the keto-enol equilibrium. This relationship can be visualized as a network of influences.

Caption: Factors influencing the keto-enol tautomeric equilibrium.

Conclusion and Future Directions

The keto-enol tautomerism of thienyl beta-keto esters is a multifaceted phenomenon governed by a delicate balance of structural and environmental factors. A thorough understanding of this equilibrium is paramount for controlling the reactivity and properties of these molecules in various applications, from organic synthesis to the design of novel therapeutic agents. Future research should focus on building a more extensive quantitative database of tautomeric equilibria for a wider variety of substituted thienyl beta-keto esters in different solvents. Such data, in conjunction with advanced computational modeling, will enable a more precise prediction and manipulation of the tautomeric behavior of this important class of compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fiveable.me [fiveable.me]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. Keto-Enol Tautomerism [thecatalyst.org]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. scispace.com [scispace.com]

- 9. emerginginvestigators.org [emerginginvestigators.org]

- 10. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

An In-depth Technical Guide on the Molecular Characteristics of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

This technical guide provides a focused overview of the fundamental molecular properties of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes its key quantitative physicochemical data and illustrates its elemental composition.

Physicochemical Data

The following table summarizes the key molecular and physical properties of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate.

| Property | Value | Reference |

| Molecular Formula | C9H10O3S | [1][2] |

| Molecular Weight | 198.24 g/mol | [2][3] |

| CAS Number | 53090-46-3 | [2][3] |

| IUPAC Name | ethyl 3-oxo-3-(thiophen-3-yl)propanoate | |

| InChI Key | UVFAIFOWWYWRRD-UHFFFAOYSA-N |

Molecular Composition

The chemical formula C9H10O3S indicates the number of atoms of each element present in one molecule of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate. The diagram below provides a visual representation of this elemental composition.

Caption: Elemental breakdown of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate.

References

Methodological & Application

Application Notes and Protocols: Reactions of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate with Hydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of compounds derived from the reaction of ethyl 3-oxo-3-(thiophen-3-yl)propanoate with hydrazine. The primary product of this reaction is 5-(thiophen-3-yl)-2,4-dihydro-3H-pyrazol-3-one, a heterocyclic compound belonging to the pyrazolone class. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.

Introduction

The reaction between β-ketoesters, such as ethyl 3-oxo-3-(thiophen-3-yl)propanoate, and hydrazine is a classical and efficient method for the synthesis of pyrazolone derivatives. This condensation reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the stable five-membered pyrazolone ring. The thiophene moiety is a recognized pharmacophore, and its incorporation into the pyrazolone structure can lead to compounds with enhanced biological properties. Thiophene-containing pyrazoles have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3]

Reaction Overview and Products

The principal reaction involves the condensation of ethyl 3-oxo-3-(thiophen-3-yl)propanoate with hydrazine hydrate. The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol.

Reaction Scheme:

The resulting product, 5-(thiophen-3-yl)-2,4-dihydro-3H-pyrazol-3-one, can exist in several tautomeric forms, with the keto form being predominant. This core structure can be further functionalized to generate a library of derivatives with diverse biological activities.

Experimental Protocols

Protocol: Synthesis of 5-(thiophen-3-yl)-2,4-dihydro-3H-pyrazol-3-one

Materials:

-

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

-

Hydrazine hydrate (80% solution in water)

-

Absolute Ethanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-oxo-3-(thiophen-3-yl)propanoate (1 equivalent) in absolute ethanol.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise with stirring. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product in a vacuum oven to obtain the final 5-(thiophen-3-yl)-2,4-dihydro-3H-pyrazol-3-one.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of thiophene-containing pyrazolone derivatives based on similar reactions reported in the literature. Please note that the exact yield for the thiophen-3-yl derivative may vary.

| Starting Material | Product | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | 5-(thiophen-2-yl)-2,4-dihydro-3H-pyrazol-3-one | Ethanol | 3 | ~85 | Not specified | Adapted |

| 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole | Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate | Acetic Acid | 3 | 82 | Not specified | [5] |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Salicyaldehyde azine and Malono-hydrazide | Ethanol | 2 | 48 (azine) | 205-206 (azine) | [4] |

Applications in Drug Development

Thiophene-pyrazole derivatives are a promising class of compounds in drug discovery due to their wide spectrum of biological activities.[6][7]

1. Anti-inflammatory and Analgesic Activity: Many thiophene-pyrazole derivatives have been investigated for their anti-inflammatory and analgesic properties. These compounds often act as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade.[8] Some derivatives also show inhibitory activity against tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[8]

2. Anticancer Activity: The thiophene-pyrazole scaffold is present in numerous compounds with potent anticancer activity.[9] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The structural versatility of this scaffold allows for the design of selective inhibitors for specific kinase targets.

3. Antimicrobial Activity: Derivatives of thiophene and pyrazole have been reported to possess significant antibacterial and antifungal properties.[3] They can be developed as novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Mandatory Visualizations

Experimental Workflow

Caption: Synthetic workflow for 5-(thiophen-3-yl)-2,4-dihydro-3H-pyrazol-3-one.

Potential Signaling Pathway Inhibition

Caption: Inhibition of inflammatory pathways by thiophene-pyrazole derivatives.

References

- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of pyrazole derivatives is of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Pyrazole-containing compounds have been reported to exhibit anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] Similarly, thiophene derivatives are integral components of numerous commercially available drugs, demonstrating a broad spectrum of biological functions including antimicrobial, anti-inflammatory, and anticancer activities.[1][3] The combination of these two heterocyclic moieties into a single molecular scaffold can lead to the development of novel therapeutic agents with enhanced potency and unique pharmacological profiles.[4]

This document provides detailed application notes and a generalized experimental protocol for the synthesis of pyrazole derivatives from Ethyl 3-oxo-3-(thiophen-3-yl)propanoate, a thiophene-containing β-ketoester. The primary synthetic route described is the Knorr pyrazole synthesis, a classic and efficient method for constructing the pyrazole ring.[5][6]

Applications in Drug Discovery and Development

Thiophene-pyrazole hybrid molecules are promising scaffolds for the development of novel therapeutics. The inherent biological activities of both the thiophene and pyrazole moieties can act synergistically to produce compounds with enhanced efficacy.

Potential Therapeutic Areas:

-

Oncology: Pyrazole derivatives are known to target various signaling pathways implicated in cancer progression.[1] The incorporation of a thiophene ring may enhance the anticancer activity.

-

Infectious Diseases: The antimicrobial properties of both thiophenes and pyrazoles make their hybrid structures attractive candidates for the development of new antibacterial and antifungal agents.[1][4]

-

Inflammation: Many pyrazole-containing compounds, including the well-known drug Celecoxib, are potent anti-inflammatory agents.[1] Thiophene-pyrazoles could offer novel mechanisms for treating inflammatory disorders.

-

Neurological Disorders: Thiophene derivatives are present in drugs targeting the central nervous system, suggesting that thiophene-pyrazole hybrids may have applications in treating neurological conditions.[1]

Experimental Protocols

The following is a generalized protocol for the synthesis of 5-(thiophen-3-yl)-1H-pyrazol-3(2H)-one from Ethyl 3-oxo-3-(thiophen-3-yl)propanoate via the Knorr pyrazole synthesis. This protocol is based on established methods for similar β-ketoesters and may require optimization for this specific substrate.[5][6]

Materials:

-

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

-

Hydrazine hydrate (or substituted hydrazine)

-

Ethanol (or other suitable alcohol like 1-propanol)

-

Glacial Acetic Acid (catalyst)

-

Deionized Water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

-

Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

Appropriate solvent system for TLC (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (1 equivalent) and ethanol (sufficient to dissolve the ester).

-

Addition of Reagents: To the stirring solution, add hydrazine hydrate (1.1-2 equivalents). A slight excess of hydrazine is often used to ensure complete consumption of the starting material.[6]

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[5][6]

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC. To do this, take small aliquots of the reaction mixture at regular intervals and run a TLC against the starting material. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, should be used. The reaction is considered complete when the starting ester spot is no longer visible on the TLC plate. Reaction times can vary but are typically in the range of 1-4 hours.[5]

-

Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. In many cases, the pyrazole product will precipitate out of the solution upon cooling. If not, the product can be precipitated by the addition of cold water.

-

Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol or water to remove any remaining impurities.

-

Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Quantitative Data

The following table presents representative quantitative data for the Knorr pyrazole synthesis using various β-ketoesters, which can serve as a reference for the synthesis with Ethyl 3-oxo-3-(thiophen-3-yl)propanoate.

| Starting β-Ketoester | Hydrazine Derivative | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Glacial Acetic Acid | 1 | High | [5][6] |

| Diethyl oxalate | Hydrazine hydrate | Glacial Acetic Acid | - | Reflux | Not Specified | [7] |

| Ethyl 2,4-dioxo-4-phenylbutanoate | Hydrazine hydrate | Glacial Acetic Acid | - | Not Specified | Good | [7][8] |

Visualizations

Reaction Workflow

Caption: General experimental workflow for pyrazole synthesis.

Knorr Pyrazole Synthesis Mechanism

Caption: Mechanism of the Knorr pyrazole synthesis.

Logical Relationship of Thiophene-Pyrazole in Drug Development

Caption: Rationale for developing thiophene-pyrazole hybrids.

References

- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Hantzsch Pyridine Synthesis Utilizing Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction